molecular formula C14H18FNO4S B2787868 ethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate CAS No. 2189434-91-9

ethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate

Cat. No.: B2787868
CAS No.: 2189434-91-9
M. Wt: 315.36
InChI Key: KCJIYXBPJKJAJW-UHFFFAOYSA-N
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Description

ethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is a synthetic organic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazepane ring. This can be achieved using reagents such as thionyl chloride or sulfur dichloride.

    Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the thiazepane intermediate with a fluorinated aromatic compound under basic conditions.

    Esterification: The carboxylate group is introduced through an esterification reaction using ethyl alcohol and a suitable acid catalyst.

    Oxidation: The final step involves the oxidation of the thiazepane ring to introduce the 1,1-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazepane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated aromatic compounds, strong bases (e.g., sodium hydride).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

ethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of ethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the 2-fluorophenyl group may enhance the compound’s binding affinity to specific protein targets, while the thiazepane ring can interact with other molecular components.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-phenyl-1,4-thiazepane-4-carboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.

    Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate:

    Ethyl 7-(2-bromophenyl)-1,4-thiazepane-4-carboxylate: Contains a bromine atom, which can influence the compound’s chemical behavior and interactions.

Uniqueness

ethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is unique due to the presence of the 2-fluorophenyl group and the 1,1-dioxide functionality. These features contribute to its distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c1-2-20-14(17)16-8-7-13(21(18,19)10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJIYXBPJKJAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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